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Compound of Interest

Compound Name: Regaloside D

Cat. No.: B12413871 Get Quote

An In-depth Examination of the Chemical Properties, Biological Activity, and Experimental

Protocols of a Promising Phenylpropanoid Glycoside

Abstract
Regaloside D, a phenylpropanoid glycoside isolated from the bulbs of Lilium longiflorum and

Lilium brownii, has garnered attention within the scientific community for its potential

therapeutic applications. This technical guide provides a comprehensive overview of

Regaloside D, including its chemical identity, physicochemical properties, and known biological

activities, with a particular focus on its role as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor.

Detailed experimental protocols for its extraction, purification, and bioactivity assessment are

presented to facilitate further research and development.

Chemical and Physical Properties
Regaloside D is chemically identified with the CAS Number 120601-66-3.[1] Its molecular

formula is C18H24O10, corresponding to a molecular weight of approximately 400.38 g/mol .[1]

[2] This compound belongs to the class of phenylpropanoids, characterized by a C6-C3 carbon

skeleton. Regaloside D is typically sourced from the rhizomes of Lilium brownii var. viridulum

Baker.[3]

Table 1: Chemical and Physical Properties of Regaloside D
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Property Value Source

CAS Number 120601-66-3 [1]

Molecular Formula C18H24O10 [1][2]

Molecular Weight 400.38 g/mol [1][2]

IUPAC Name

[(2R)-1-hydroxy-3-

[(2R,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-

yl]oxypropan-2-yl] (E)-3-(4-

hydroxyphenyl)prop-2-enoate

Appearance Powder [3]

Solubility
Soluble in DMSO, Pyridine,

Methanol, Ethanol.
[3]

Storage Store at -20°C. [2]

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unequivocal identification and structural

elucidation of Regaloside D. The following are characteristic spectral data:

¹H-NMR and ¹³C-NMR Spectroscopy: The nuclear magnetic resonance spectra provide

detailed information about the hydrogen and carbon framework of the molecule. Specific

chemical shifts and coupling constants are essential for confirming the structure of the

glycosidic linkages and the phenylpropanoid moiety. Note: Specific peak assignments are

pending experimental data acquisition.

Infrared (IR) Spectroscopy: The IR spectrum of Regaloside D is expected to show

characteristic absorption bands corresponding to its functional groups. Key absorptions

would include:

A broad band in the region of 3550-3200 cm⁻¹ due to the O-H stretching of the multiple

hydroxyl groups.
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Absorptions around 3100-3010 cm⁻¹ and 1680-1620 cm⁻¹ corresponding to the C-H and

C=C stretching of the aromatic ring and the alkene group, respectively.

A strong absorption in the range of 1750-1680 cm⁻¹ indicative of the C=O stretching of the

ester group.

C-O stretching vibrations would appear in the fingerprint region between 1300-1000 cm⁻¹.

Mass Spectrometry (MS): Mass spectral analysis provides information on the molecular

weight and fragmentation pattern of Regaloside D. The molecular ion peak [M+H]⁺ or

[M+Na]⁺ would be observed, confirming the molecular weight. Fragmentation patterns can

help in elucidating the structure by showing the loss of the sugar moiety and fragmentation of

the aglycone part. Note: Specific m/z values are pending experimental data acquisition.

Biological Activity and Signaling Pathways
The primary reported biological activity of Regaloside D is its inhibitory effect on Dipeptidyl

Peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a critical role in glucose

metabolism by inactivating incretin hormones like GLP-1 and GIP. Inhibition of DPP-IV is a

validated therapeutic strategy for the management of type 2 diabetes.

DPP-IV Inhibition
Regaloside D has been identified as a potential inhibitor of DPP-IV.[1][2] The inhibition of this

enzyme by Regaloside D would lead to an increase in the circulating levels of active incretins,

thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.

The precise IC50 value for Regaloside D's inhibition of DPP-IV is a critical parameter for

evaluating its potency. While the exact value for Regaloside D is not yet publicly available,

related compounds have shown IC50 values in the micromolar range.

The general signaling pathway for DPP-IV inhibition is depicted below:
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DPP-IV Inhibition Pathway by Regaloside D

Anti-Inflammatory Potential
While direct studies on the anti-inflammatory activity of Regaloside D are limited, related

phenylpropanoid glycosides have demonstrated such properties. For instance, Regaloside B

has been shown to inhibit the expression of iNOS and COX-2, key mediators of inflammation.

This suggests that Regaloside D may also possess anti-inflammatory effects, potentially

through the modulation of signaling pathways such as NF-κB and MAPK. Further investigation

is warranted to elucidate these potential activities.

Experimental Protocols
Extraction and Purification of Regaloside D

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b12413871?utm_src=pdf-body-img
https://www.benchchem.com/product/b12413871?utm_src=pdf-body
https://www.benchchem.com/product/b12413871?utm_src=pdf-body
https://www.benchchem.com/product/b12413871?utm_src=pdf-body
https://www.benchchem.com/product/b12413871?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A key method for the purification of Regaloside D from the scaly bulbs of Lilium longiflorum is

Centrifugal Partition Chromatography (CPC).[2] This technique offers a significant advantage

over traditional solid-phase chromatography by eliminating irreversible adsorption of the

sample.

Protocol for Extraction and CPC Purification:

Extraction:

Air-dry and powder the scaly bulbs of Lilium longiflorum.

Extract the powdered material with methanol at room temperature.

Concentrate the methanol extract under reduced pressure to obtain a crude extract.

Suspend the crude extract in water and partition successively with n-hexane, ethyl

acetate, and n-butanol.

The n-butanol fraction, which is enriched with phenylpropanoid glycosides, is then

subjected to further purification.

Centrifugal Partition Chromatography (CPC):

Solvent System Selection: A suitable two-phase solvent system is critical for successful

separation. A common system for separating polar compounds like Regaloside D is a

mixture of ethyl acetate, n-butanol, and water in appropriate ratios. The optimal ratio

should be determined by evaluating the partition coefficient (K) of the target compound.

CPC Operation:

The CPC apparatus is first filled with the stationary phase (typically the aqueous lower

phase).

The mobile phase (the organic upper phase) is then pumped through the system at a

specific flow rate while the rotor is spinning at a set speed.

Once hydrodynamic equilibrium is reached, the sample, dissolved in a mixture of the

stationary and mobile phases, is injected.
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The effluent is monitored by UV detection, and fractions are collected.

Fraction Analysis: The collected fractions are analyzed by analytical HPLC or TLC to

identify those containing pure Regaloside D.

Final Purification: Fractions containing Regaloside D are pooled and concentrated to yield

the purified compound.
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Prepare Reagents
(Enzyme, Substrate, Buffers, Compounds)

Dispense Reagents into 96-well Plate
(Buffer, Enzyme, Inhibitor)

Pre-incubate at 37°C

Add Substrate (Gly-Pro-AMC)
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Measure Fluorescence
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Calculate % Inhibition and IC50

Results
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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